molecular formula C20H24ClN3O2 B3941836 N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Cat. No.: B3941836
M. Wt: 373.9 g/mol
InChI Key: JBOKTGDFSVCFQD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond between the 3-chlorophenyl group and the piperazine derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific pharmacological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]propanamide
  • N-(3-chlorophenyl)-3-[4-(2-ethoxyphenyl)piperazin-1-yl]propanamide
  • N-(3-chlorophenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide

Uniqueness

N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This uniqueness may result in different biological activities compared to its analogs.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-26-19-8-3-2-7-18(19)24-13-11-23(12-14-24)10-9-20(25)22-17-6-4-5-16(21)15-17/h2-8,15H,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOKTGDFSVCFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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